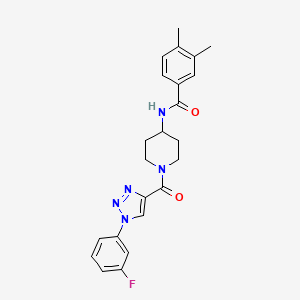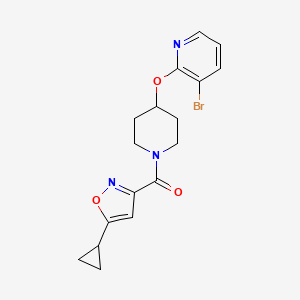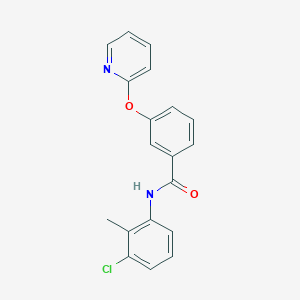
N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-2-methylphenyl)-3-(pyridin-2-yloxy)benzamide, also known as GSK2330672, is a small molecule inhibitor that has been developed by GlaxoSmithKline for the treatment of various diseases. This compound has attracted significant attention due to its promising therapeutic potential in the field of oncology and immunology.
Wissenschaftliche Forschungsanwendungen
Histone Deacetylase Inhibition
One area of focus is the design and synthesis of compounds with selective inhibition capabilities towards histone deacetylases (HDACs). For instance, the discovery of MGCD0103, a molecule inhibiting HDACs 1-3 and 11, showcases the therapeutic potential of such compounds in blocking cancer cell proliferation and inducing apoptosis. MGCD0103's oral bioavailability and significant antitumor activity underline the importance of molecular engineering in developing cancer therapeutics (Zhou et al., 2008).
Capillary Electrophoresis in Drug Analysis
The analysis of drug substances and their related compounds, such as imatinib mesylate and its analogs, using nonaqueous capillary electrophoresis, demonstrates the utility of chemical synthesis in enhancing analytical methodologies. This approach aids in the quality control and development of pharmaceuticals by allowing precise separation and identification of compound mixtures (Ye et al., 2012).
Novel Synthesis Approaches
Research on synthesizing 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights the innovative methods in organic chemistry to create molecules with potential therapeutic applications. Such synthetic pathways contribute to the discovery of new drugs and the exploration of their biological activities (Calvez, Chiaroni, & Langlois, 1998).
Metabolic Studies
The study of the metabolism and excretion of compounds, like GDC-0449 in rats and dogs, provides valuable insights into the pharmacokinetics and pharmacodynamics of potential drug candidates. Understanding these metabolic pathways is crucial for drug development, ensuring efficacy and safety (Yue et al., 2011).
Antidepressant and Nootropic Agents
The synthesis and pharmacological evaluation of new chemical entities for their antidepressant and nootropic activities illustrate the ongoing search for more effective and safer CNS-active drugs. Compounds demonstrating significant activity in such assays may lead to the development of novel treatments for mental health disorders (Thomas et al., 2016).
Eigenschaften
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-pyridin-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-13-16(20)8-5-9-17(13)22-19(23)14-6-4-7-15(12-14)24-18-10-2-3-11-21-18/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOPSBYNKLLSRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

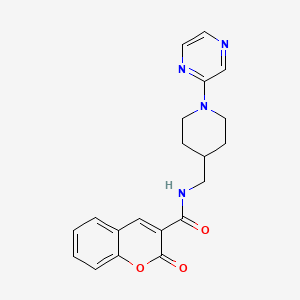

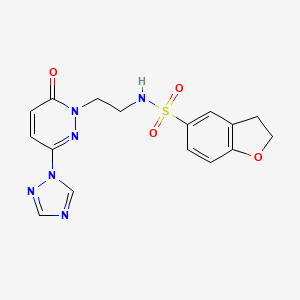
![N~1~-(4-chlorobenzyl)-N~2~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~1~-{2-[3-(trifluoromethyl)phenoxy]ethyl}-1,2-ethanediamine](/img/structure/B2655636.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-propyloxalamide](/img/structure/B2655639.png)
![benzyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/no-structure.png)
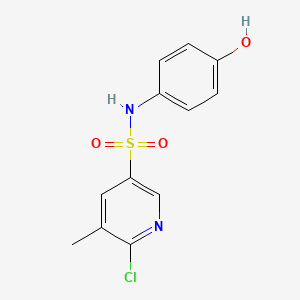
![5-(2-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide](/img/structure/B2655647.png)
![N-(4-acetylphenyl)-2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2655650.png)
![6-Amino-7-(1-methylbenzimidazol-2-yl)-5-[(4-methylphenyl)methyl]pyrrolo[2,3-b]pyrazine-2,3-dicarbonitrile](/img/structure/B2655651.png)
